Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate
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Overview
Description
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate: is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar acylation and cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Substitution reactions, particularly at the methoxy and carboxylate groups, can yield a variety of functionalized quinoline derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines, thiols, and halides under basic or acidic conditions
Major Products:
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents at the methoxy and carboxylate positions
Scientific Research Applications
Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate
- 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-thiosemicarbazones
- 4-Hydroxy-2-quinolones
Uniqueness: Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and carboxylate groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
497153-00-1 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 6-methoxy-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)9(12(15)17-2)6-11(14)13-10/h3-6H,1-2H3,(H,13,14) |
InChI Key |
QFLFWXSXUAFZAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2C(=O)OC |
Origin of Product |
United States |
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